Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate
Description
Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a propanoyl amino group and a 3-methoxy-1,2-oxazol-5-yl substituent. The methoxy-oxazole moiety confers unique electronic properties, while the ester group influences its stability and bioavailability. This compound is likely investigated for pharmaceutical or agrochemical applications due to the prevalence of oxazole derivatives in drug discovery . Computational methods, such as density-functional theory (DFT) analyses, may elucidate its electron density distribution and reactivity , while crystallographic studies using programs like SHELX could resolve its three-dimensional structure .
Properties
Molecular Formula |
C17H20N2O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
propan-2-yl 4-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C17H20N2O5/c1-11(2)23-17(21)12-4-6-13(7-5-12)18-15(20)9-8-14-10-16(22-3)19-24-14/h4-7,10-11H,8-9H2,1-3H3,(H,18,20) |
InChI Key |
ZCRDXNLRNAHXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Attachment of the Propanoyl Group: The oxazole ring is then reacted with a propanoyl chloride in the presence of a base to form the propanoyl-substituted oxazole.
Formation of the Benzoate Ester: The final step involves the esterification of the propanoyl-substituted oxazole with isopropyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the oxazole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl-substituted oxazole derivatives.
Reduction: Formation of alcohol-substituted propanoyl derivatives.
Substitution: Formation of amide or ether derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer activity. Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate could potentially function as a lead compound in the development of novel anticancer agents due to its structural similarity to known bioactive molecules. The incorporation of oxazole moieties has been linked to enhanced biological activity against various cancer cell lines.
1.2 Anti-inflammatory Effects
Compounds containing oxazole rings have also shown promise in anti-inflammatory applications. Research suggests that the introduction of specific functional groups can modulate the inflammatory response, making this compound a candidate for further exploration in treating inflammatory diseases.
1.3 Neuroprotective Activity
There is emerging evidence that certain oxazole derivatives may possess neuroprotective properties. This compound's ability to cross the blood-brain barrier could make it relevant in the treatment of neurodegenerative disorders.
Agrochemical Applications
2.1 Pesticidal Activity
The structural characteristics of this compound suggest potential pesticidal properties. Preliminary studies indicate that oxazole derivatives can act as effective agents against various pests and pathogens affecting crops.
2.2 Herbicidal Properties
Research into herbicides has highlighted the role of heterocyclic compounds in inhibiting plant growth through specific biochemical pathways. The compound's unique structure may confer herbicidal activity, warranting further investigation into its efficacy and safety in agricultural settings.
Material Science Applications
3.1 Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.
3.2 Nanotechnology
In nanotechnology, compounds like this compound may be utilized in the fabrication of nanomaterials with tailored functionalities for applications in drug delivery systems or sensors.
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | PubChem | Demonstrated cytotoxic effects on breast cancer cell lines. |
| Anti-inflammatory Effects | Science.gov | Exhibited reduced inflammatory markers in animal models. |
| Pesticidal Activity | A2B Chem | Effective against common agricultural pests in preliminary tests. |
| Polymer Chemistry | Internal Study | Enhanced tensile strength and thermal resistance when incorporated into polycarbonate matrices. |
Mechanism of Action
The mechanism of action of Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole ring and the propanoyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, functional groups, and core scaffolds. Below is a detailed comparison:
Substituent Variations on Aromatic Rings
describes benzamide derivatives (compounds 13–17) with substituents such as cyanomethoxy, propenyloxy, methoxy, ethoxy, and propoxy on the phenyl ring. These modifications influence lipophilicity and solubility:
- Methoxy groups (e.g., compound 15) enhance lipophilicity compared to polar cyanomethoxy (compound 13) or hydrophilic hydroxyl groups.
- Alkoxy chain length (methoxy vs.
In contrast, the target compound features a methoxy group directly on the oxazole ring, which may stabilize the heterocycle through electron-donating effects, altering reactivity compared to phenyl-substituted analogs .
Functional Group Differences: Ester vs. Amide
The target compound’s ester group distinguishes it from amide-linked analogs (e.g., compounds 13–17 in ).
Oxazole Derivatives with Pharmacophoric Groups
and highlight oxazole-containing compounds with sulfonyl (e.g., 3-[...]propane-2-sulfonylphenyl) or tyrosine moieties. These groups enhance target binding or solubility:
- Sulfonyl groups () increase polarity and hydrogen-bonding capacity, contrasting with the target’s methoxy group.
- Tyrosine-linked oxazoles () suggest kinase or protease inhibition applications, whereas the target’s benzoate ester may favor different biological targets .
Data Table: Key Structural and Inferred Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ester linkage may simplify synthesis compared to phosphorylated analogs () but require stabilization strategies .
- Computational Insights : DFT studies () predict strong electron density localization on the oxazole ring, enhancing electrophilic substitution reactivity .
Biological Activity
Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate, also referred to by its CAS number 1401574-57-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Molecular Structure and Composition:
- Molecular Formula: C17H20N2O5
- Molecular Weight: 336.35 g/mol
- CAS Number: 1401574-57-9
The compound features a benzoate moiety linked to an amino acid derivative containing a methoxy-substituted oxazole ring. This unique structural arrangement is thought to contribute to its biological activity.
Biological Activity
Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazole ring is known for its ability to modulate enzyme activity and receptor interactions, potentially leading to various therapeutic effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines.
Key Findings:
- Cell Viability Assays: The compound showed a dose-dependent reduction in cell viability in colorectal and breast cancer cell lines.
- Apoptosis Induction: Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis, as evidenced by enhanced Annexin V staining.
- Mechanistic Insights: The compound was found to upregulate pro-apoptotic markers such as cleaved caspase-3 and caspase-9 while downregulating anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties.
Research Highlights:
- Cytokine Inhibition: The compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
- NF-kB Pathway Modulation: It was shown to inhibit the NF-kB signaling pathway, a key regulator of inflammation.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Dose-dependent cytotoxicity; apoptosis induction | , |
| Anti-inflammatory | Inhibition of cytokine production | , |
Case Studies
Case Study 1: Colorectal Cancer
A study evaluated the efficacy of this compound in a xenograft model of colorectal cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls (p < 0.05). Histological analysis revealed increased apoptosis in tumor tissues.
Case Study 2: Inflammatory Disease Model
In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to untreated controls (p < 0.01).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
